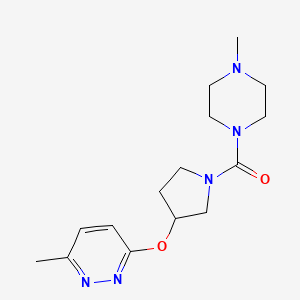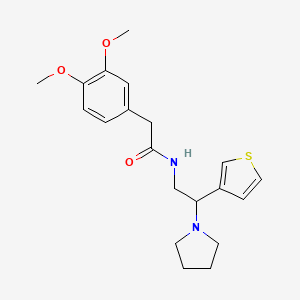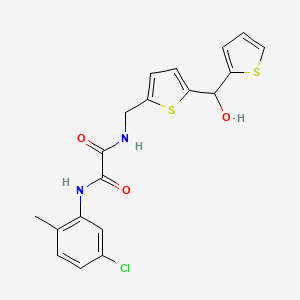
(3S,4S)-4-(benzylamino)-1,1-dioxothiolan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,4S)-4-(benzylamino)-1,1-dioxothiolan-3-ol, also known as D-cysteine, is a small molecule that has gained increasing attention in scientific research due to its potential therapeutic applications. D-cysteine is a derivative of the amino acid cysteine, which is an essential component of many proteins and enzymes.
Mecanismo De Acción
The mechanism of action of (3S,4S)-4-(benzylamino)-1,1-dioxothiolan-3-ol is not fully understood, but it is believed to work by scavenging free radicals and reducing oxidative stress in cells. Additionally, (3S,4S)-4-(benzylamino)-1,1-dioxothiolan-3-ol has been shown to modulate the activity of certain enzymes, which can help to regulate cellular processes.
Biochemical and Physiological Effects:
(3S,4S)-4-(benzylamino)-1,1-dioxothiolan-3-ol has been shown to have a variety of biochemical and physiological effects. It has been found to increase the activity of certain enzymes, such as glutathione peroxidase, which can help to reduce oxidative stress in cells. Additionally, (3S,4S)-4-(benzylamino)-1,1-dioxothiolan-3-ol has been shown to increase the levels of glutathione, which is an important antioxidant in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (3S,4S)-4-(benzylamino)-1,1-dioxothiolan-3-ol in lab experiments is that it is a small molecule that can easily penetrate cells and tissues. Additionally, (3S,4S)-4-(benzylamino)-1,1-dioxothiolan-3-ol is relatively stable and can be stored for long periods of time. However, one limitation of using (3S,4S)-4-(benzylamino)-1,1-dioxothiolan-3-ol is that it can be difficult to obtain pure (3S,4S)-4-(benzylamino)-1,1-dioxothiolan-3-ol, which can affect the reproducibility of experiments.
Direcciones Futuras
There are many potential future directions for research on (3S,4S)-4-(benzylamino)-1,1-dioxothiolan-3-ol. One area of interest is the potential use of (3S,4S)-4-(benzylamino)-1,1-dioxothiolan-3-ol as a therapeutic agent for neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of (3S,4S)-4-(benzylamino)-1,1-dioxothiolan-3-ol and its effects on cellular processes. Finally, more research is needed to optimize the synthesis method of (3S,4S)-4-(benzylamino)-1,1-dioxothiolan-3-ol to improve the yield and purity of the compound.
Métodos De Síntesis
The synthesis of (3S,4S)-4-(benzylamino)-1,1-dioxothiolan-3-ol involves the reaction of L-cysteine with benzylamine in the presence of a thiol-disulfide exchange catalyst. The resulting product is then purified by chromatography to obtain pure (3S,4S)-4-(benzylamino)-1,1-dioxothiolan-3-ol. This method has been optimized to yield high purity and high yield of (3S,4S)-4-(benzylamino)-1,1-dioxothiolan-3-ol.
Aplicaciones Científicas De Investigación
(3S,4S)-4-(benzylamino)-1,1-dioxothiolan-3-ol has been shown to have a variety of potential therapeutic applications. It has been found to have antioxidant properties, which can help to reduce oxidative stress in cells. Additionally, (3S,4S)-4-(benzylamino)-1,1-dioxothiolan-3-ol has been shown to have neuroprotective effects, which can help to protect against neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
(3S,4S)-4-(benzylamino)-1,1-dioxothiolan-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3S/c13-11-8-16(14,15)7-10(11)12-6-9-4-2-1-3-5-9/h1-5,10-13H,6-8H2/t10-,11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMAQMGNGSKQAGF-GHMZBOCLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CS1(=O)=O)O)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CS1(=O)=O)O)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4S)-4-(benzylamino)-1,1-dioxothiolan-3-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Ethyl 6-isopropyl-2-(thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2692272.png)

![[3-(4-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2692274.png)



![2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)ethanone](/img/structure/B2692285.png)
![N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-dimethoxybenzamide](/img/structure/B2692286.png)
![2-Amino-2-[3-(4-methoxyphenoxy)phenyl]acetic acid](/img/structure/B2692287.png)